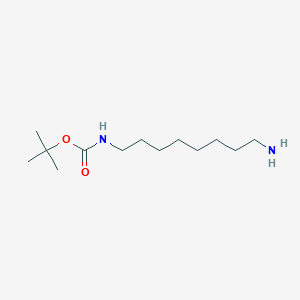
2-Hydroxyquinoline-3-carbaldehyde
概要
説明
2-Hydroxyquinoline-3-carbaldehyde, also known as 2 (1H)-Quinolinone-3-carboxaldehyde or 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde, is a compound with the molecular formula C₁₀H₇NO₂ . It is a derivative of 8-Hydroxyquinoline, which exhibits antiseptic, disinfectant, and pesticide properties .
Synthesis Analysis
The synthesis of 2-Hydroxyquinoline-3-carbaldehyde has been investigated in several studies . These studies have explored different synthetic strategies and have highlighted the compound’s potential for aggregation-induced emission enhancement (AIEE), fluoride optical sensing, and BSA interaction .Molecular Structure Analysis
The molecular structure of 2-Hydroxyquinoline-3-carbaldehyde has been analyzed in several studies . The compound has a planar structure, which contributes to its ability to form complexes with various metal ions .Chemical Reactions Analysis
2-Hydroxyquinoline-3-carbaldehyde is known to participate in various chemical reactions . Its chemical reactivity is largely due to its hydroxyquinoline moiety, which can form complexes with divalent metal ions through chelation .Physical And Chemical Properties Analysis
2-Hydroxyquinoline-3-carbaldehyde has a molecular weight of 173.168 Da and a density of 1.4±0.1 g/cm³ . It has a boiling point of 434.9±45.0 °C at 760 mmHg and a flash point of 208.7±28.9 °C . The compound has three hydrogen bond acceptors, one hydrogen bond donor, and one freely rotating bond .科学的研究の応用
Aggregation-Induced Emission and Fluoride Sensing
2-Hydroxyquinoline-3-carbaldehyde has been extensively studied for its unique aggregation-induced emission enhancement (AIEE) properties. This phenomenon is particularly pronounced in specific solvent mixtures, such as acetonitrile and water. Additionally, it serves as a selective, time-dependent sensor for fluoride ions in acetonitrile medium, changing color from colorless to yellow, making it a viable visible sensor. This compound also exhibits significant fluorescence quenching with bovine serum albumin, indicating potential applications in biochemistry and materials science (Chakraborty et al., 2018).
Coordination with Rare-Earth Metal Ions
Research shows that derivatives of 8-hydroxyquinoline-2-carbaldehyde can effectively act as ligands for coordinating rare-earth(III) ions. This includes forming complexes with yttrium(III) and lanthanum(III), suggesting potential applications in the field of coordination chemistry and materials science (Albrecht et al., 2005).
Fluorescent Sensing of Metal Ions
8-Hydroxyquinoline-5-carbaldehyde Schiff-base, a derivative, demonstrates high selectivity and sensitivity as a fluorescent sensor for Al3+ in weak acid aqueous conditions. Such compounds have potential applications in environmental monitoring and analytical chemistry (Jiang et al., 2011).
Photophysical Studies and Chemosensing
Various derivatives of 2-hydroxyquinoline-3-carbaldehyde have been synthesized and studied for their photophysical properties. These studies include luminescent chemosensors based on 8-Hydroxyquinoline chromophores, which have potential applications in detecting and sensing various metal ions, highlighting their significance in analytical chemistry (Nuñez et al., 2011).
Chitosan-Chloroquinoline Derivative for Biomedical Applications
A cross-linking technique has been developed for creating a chitosan-chloroquinoline derivative, using 2-chloroquinoline-3-carbaldehyde. This derivative has shown promising antimicrobial activity against various bacteria and fungi, making it a potential candidate for biomedical applications (Kumar et al., 2011).
Safety And Hazards
2-Hydroxyquinoline-3-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to wear personal protective equipment and avoid ingestion and inhalation . The compound may cause skin corrosion or irritation, serious eye damage, and specific target organ toxicity .
将来の方向性
2-Hydroxyquinoline-3-carbaldehyde and its derivatives have shown promise in various applications, including anticancer, antiviral, and antibacterial activities . Future research could focus on exploring these applications further and developing potent lead compounds with good efficacy and low toxicity .
特性
IUPAC Name |
2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHKEYXRRNSJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343371 | |
| Record name | 2-hydroxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyquinoline-3-carbaldehyde | |
CAS RN |
91301-03-0 | |
| Record name | 2-hydroxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyquinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)
![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)




![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)






![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)